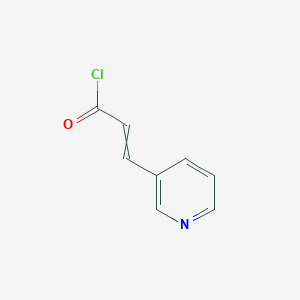

3-Pyridineacrylic acid chloride

描述

属性

分子式 |

C8H6ClNO |

|---|---|

分子量 |

167.59 g/mol |

IUPAC 名称 |

3-pyridin-3-ylprop-2-enoyl chloride |

InChI |

InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H |

InChI 键 |

MBMPKEASGGKFJD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)C=CC(=O)Cl |

产品来源 |

United States |

准备方法

Thionyl Chloride Method

Procedure :

-

3-Pyridineacrylic acid is refluxed with excess thionyl chloride (SOCl₂) under inert conditions.

-

Catalytic amounts of organic bases (e.g., triethylamine, pyridine) absorb HCl, driving the reaction.

-

Polymerization inhibitors (e.g., phenothiazine, hydroquinone) are added to prevent acryloyl chloride degradation.

Conditions :

Example :

In a 500 mL reactor, 144 g (1 mol) of 3-pyridineacrylic acid, 238 g (2 mol) of SOCl₂, and 10 g of triethylamine were refluxed at 80°C for 10 hours. Distillation under reduced pressure yielded 167 g (93.8%) of product with 99.1% purity.

Triphosgene Method

Procedure :

-

Triphosgene (BTC) reacts with 3-pyridineacrylic acid in chloroform.

-

Organic bases (e.g., dimethyl sulfoxide) enhance reactivity.

Conditions :

Example :

3.60 g (0.05 mol) of 3-pyridineacrylic acid and 7.58 g (0.025 mol) of BTC in chloroform yielded 4.41 g (97.4%) of product after distillation.

Trichloroacetyl Chloride-Based Synthesis

This method avoids direct handling of SOCl₂ by using trichloroacetyl chloride (TCAC) as an intermediate.

Procedure :

-

TCAC reacts with vinyl pyridine ethers to form a β-chloro intermediate.

-

Ethanol and organic bases (e.g., triethylamine) facilitate elimination.

Conditions :

Example :

91 g (0.5 mol) of TCAC and 108 g (1.5 mol) of 3-vinylpyridine ether yielded 61.8 g (85.7%) of product after potassium bisulfate-catalyzed decomposition.

Decarboxylative Coupling

Rhodium-catalyzed decarboxylation offers a metal-mediated route, though less common.

Procedure :

-

3-Pyridineacrylic acid reacts with α,β-unsaturated oxime esters.

-

[RhCp*Cl₂]₂ catalyzes decarboxylation at 80°C in HFIP solvent.

Conditions :

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, Et₃N | 93–96% | >99% | High yield, scalable | Corrosive reagents, HCl emission |

| Triphosgene | BTC, CHCl₃ | 95–97% | >98% | Mild conditions, low toxicity | Cost-intensive |

| TCAC Intermediate | TCAC, vinyl ether | 80–86% | 98–99% | Avoids SOCl₂, recyclable solvents | Multi-step, byproduct formation |

| Decarboxylative | [RhCp*Cl₂]₂, HFIP | 60–70% | 90–95% | Atom-efficient, regioselective | Expensive catalyst |

Applications in Pharmaceutical Synthesis

3-Pyridineacrylic acid chloride is a key intermediate in:

化学反应分析

Types of Reactions

3-Pyridineacrylic acid chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to revert to 3-pyridineacrylic acid.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form amides.

Alcohols: Reacts with alcohols to form esters.

Water: Hydrolysis under aqueous conditions.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

3-Pyridineacrylic acid: Formed from hydrolysis.

科学研究应用

Pharmaceutical Development

3-Pyridineacrylic acid chloride serves as a crucial intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the development of drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety, where modulation of neurotransmitter systems is critical .

Case Study: Synthesis of Neurological Agents

- Researchers have synthesized novel compounds based on this compound that demonstrate promising activity against specific neurological targets. These compounds were evaluated for their pharmacological profiles, showing improved binding affinity and selectivity compared to existing treatments .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its ability to interact with plant growth regulators enhances crop yields and pest resistance. This compound's role in developing environmentally friendly agricultural solutions is gaining attention due to increasing demand for sustainable practices.

Case Study: Development of Herbicides

- A study demonstrated the effectiveness of this compound-based formulations in controlling weed species while minimizing harm to beneficial plants. The formulations showed a significant reduction in weed biomass compared to conventional herbicides, highlighting their potential for sustainable agriculture .

Material Science

In material science, this compound is employed in producing polymers and coatings. Its incorporation into materials can enhance properties such as adhesion, thermal stability, and mechanical strength. The compound's bifunctional nature allows it to act as a linker in the synthesis of complex materials.

Case Study: Polymer Synthesis

- Researchers have successfully synthesized pyridine-grafted copolymers using this compound as a monomer. These copolymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and adhesives .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various techniques, including chromatography and spectrometry. Its ability to form complexes with metal ions aids in detecting and quantifying trace elements in environmental samples.

Case Study: Trace Element Detection

- A study utilized this compound to develop a new method for detecting heavy metals in water samples. The method demonstrated high sensitivity and selectivity, providing a reliable tool for environmental monitoring .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its function as a ligand in biochemical assays helps researchers understand cellular mechanisms and develop targeted therapies.

Case Study: Enzyme Interaction Studies

作用机制

The mechanism of action of 3-pyridineacrylic acid chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects.

相似化合物的比较

Table 1: Comparative Analysis of 3-Pyridineacrylic Acid Chloride and Related Compounds

Reactivity Profiles

- This compound: As an acyl chloride, it is highly electrophilic, reacting with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example, analogous acid chlorides react with 2-aminopyridine to yield pyrido[1,2-a]pyrimidine derivatives .

- 3-Pyridineacetic acid hydrochloride : Functions as a carboxylic acid salt, participating in acid-base reactions or couplings (e.g., peptide bond formation with Et₃N as a base) . Its hydrochloride form enhances solubility but reduces electrophilicity compared to acyl chlorides.

- Cetylpyridinium chloride : Exhibits surfactant properties due to its long alkyl chain and cationic pyridinium group, enabling disruption of microbial membranes .

Physical Properties and Stability

- Melting Points :

- Stability : Acyl chlorides like this compound are moisture-sensitive, requiring anhydrous storage, whereas hydrochloride salts are stable under ambient conditions .

常见问题

Q. What are the standard synthetic routes for preparing 3-pyridineacrylic acid chloride, and how do they differ in methodology?

- Methodological Answer : The primary synthesis routes involve derivatization from 3-pyridineacrylic acid (3-PAA). Two common approaches include:

- Route 1 : Reaction of 3-pyridineacrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. This method requires careful temperature control (0–5°C) to avoid side reactions, followed by purification via vacuum distillation .

- Route 2 : Use of 3-pyridinecarbaldehyde and malonic acid in a Knoevenagel condensation, followed by chlorination. This route emphasizes stoichiometric precision and catalytic acid/base conditions to optimize yield .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via -NMR and FT-IR spectroscopy (e.g., C=O and C-Cl bond characterization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .

- Storage : Store in a cool, dry environment (<25°C) in sealed amber glass containers to prevent hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by disposal as hazardous waste .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Basic Characterization :

- Melting Point : Verify against literature values (e.g., 234–238°C for the acid precursor) .

- Spectroscopy : Use -NMR to confirm the α,β-unsaturated carbonyl structure and FT-IR for C-Cl (750–550 cm) and C=O (1720–1700 cm) stretches .

- Advanced Techniques :

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for coordination studies in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can this compound be optimized as a ligand in photocatalytic systems, and what factors influence its coordination behavior?

- Methodological Answer :

- Coordination Design : The chloride group acts as a leaving site, enabling ligand substitution in Keggin-type polyoxometalate (POM) complexes. Optimize pH (4–6) and solvent polarity (e.g., acetonitrile) to stabilize the POM-3-PAA hybrid .

- Photocatalytic Efficiency : Assess under UV/visible light using methylene blue degradation assays. Compare charge-transfer kinetics via transient absorption spectroscopy. Note that steric hindrance from the pyridine ring may reduce electron mobility, requiring structural tweaks (e.g., substituent modifications) .

Q. How do researchers resolve contradictions in reported photocatalytic performance of this compound-based materials?

- Methodological Answer :

- Contradiction Source : Variability in POM crystallinity or ligand loading ratios across studies.

- Resolution Strategies :

- Controlled Synthesis : Standardize POM synthesis (e.g., solvothermal vs. precipitation methods) .

- Surface Analysis : Use XPS to quantify ligand anchoring efficiency and SEM/EDX to map elemental distribution.

- Statistical Validation : Apply ANOVA to compare degradation rates across ≥3 experimental replicates .

Q. What methodologies are effective for synthesizing heterocyclic derivatives from this compound, and how do reaction conditions impact product selectivity?

- Methodological Answer :

- Reaction with Nucleophiles : React with 2-aminopyridine to form pyrido[1,2-a]pyrimidine derivatives. Use dichloromethane (DCM) as a solvent at 60–80°C for 12–24 hours. Catalyze with triethylamine to enhance nucleophilicity .

- Selectivity Challenges : Competing pathways (e.g., acrylamide vs. cyclized products) depend on steric/electronic effects. Adjust molar ratios (e.g., 1:1.2 for chloride:amine) and monitor via -NMR .

Q. How can decomposition products of this compound under high-temperature conditions be identified and mitigated?

- Methodological Answer :

- Decomposition Pathways : Thermal cleavage of the C-Cl bond generates HCl and acrylate byproducts.

- Analytical Mitigation :

- TGA-MS : Track mass loss events and correlate with evolved gas species (e.g., HCl detection at 150–200°C).

- Stabilization : Introduce radical inhibitors (e.g., BHT) or conduct reactions under inert atmospheres .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。